1,2-ジメチル-1H-イミダゾール-5-カルボニトリル

説明

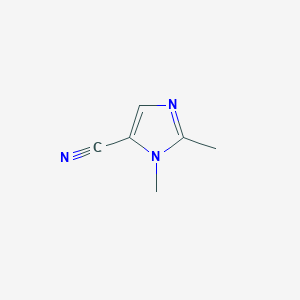

1,2-dimethyl-1H-imidazole-5-carbonitrile is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The compound’s structure consists of an imidazole ring substituted with two methyl groups at positions 1 and 2, and a nitrile group at position 5.

科学的研究の応用

1,2-dimethyl-1H-imidazole-5-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of advanced materials, including polymers and catalysts

作用機序

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target proteins .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

生化学分析

Biochemical Properties

Imidazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Cellular Effects

Some imidazole derivatives have been shown to have anticancer properties against various cancer cell lines

Molecular Mechanism

Some imidazole derivatives are known to bind with high affinity to multiple receptors

準備方法

Synthetic Routes and Reaction Conditions: 1,2-dimethyl-1H-imidazole-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production of 1,2-dimethyl-imidazole-5-carbonitrile often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 1,2-dimethyl-1H-imidazole-5-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced imidazole derivatives.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles, oxidized derivatives, and reduced imidazole compounds.

類似化合物との比較

1,2-Dimethyl-imidazole: Lacks the nitrile group, making it less reactive in nucleophilic substitution reactions.

1,2,4,5-Tetramethyl-imidazole: Contains additional methyl groups, altering its steric and electronic properties.

1-Methyl-2-phenyl-imidazole: Substituted with a phenyl group, which significantly changes its chemical behavior and applications

Uniqueness: 1,2-dimethyl-1H-imidazole-5-carbonitrile is unique due to the presence of both methyl and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications.

生物活性

1,2-Dimethyl-1H-imidazole-5-carbonitrile, a compound belonging to the imidazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1,2-Dimethyl-1H-imidazole-5-carbonitrile (CAS No. 1739-84-0) is characterized by the presence of a nitrile group and two methyl groups on the imidazole ring. This unique structure contributes to its reactivity and biological activity. The compound can participate in various chemical reactions, including oxidation and substitution, which are critical for its function in biological systems .

Biological Activities

The biological activity of 1,2-dimethyl-1H-imidazole-5-carbonitrile has been investigated across several domains:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 1,2-dimethyl-1H-imidazole-5-carbonitrile can inhibit the growth of various bacterial strains. The following table summarizes the zone of inhibition against selected microorganisms:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 25 |

| B. subtilis | 22 |

| C. albicans | 19 |

The compound's mechanism involves binding to bacterial enzymes, inhibiting their activity and disrupting metabolic pathways .

Anticancer Properties

Imidazole derivatives are recognized for their potential anticancer effects. In vitro studies have demonstrated that 1,2-dimethyl-1H-imidazole-5-carbonitrile exhibits cytotoxicity against various cancer cell lines. The following table presents IC50 values for different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Melanoma (A375) | 16.1 |

| Breast (MCF-7) | 22.5 |

| Colon (LS180) | 30.0 |

These results suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression .

Other Biological Activities

1,2-Dimethyl-1H-imidazole-5-carbonitrile has also been explored for its anti-inflammatory and antioxidant properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reactive oxygen species (ROS) .

The biological activity of 1,2-dimethyl-1H-imidazole-5-carbonitrile is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes such as kinases and proteases, altering their activity and affecting cellular functions .

- Receptor Binding : It may also interact with various receptors involved in signaling pathways, contributing to its anticancer and anti-inflammatory effects .

Case Studies

Several studies have highlighted the therapeutic potential of imidazole derivatives:

- Anticancer Study : A study by Gopinath et al. evaluated a series of imidazoles for their antiproliferative effects on melanoma cells, demonstrating that certain analogs exhibited superior activity compared to standard treatments .

- Antimicrobial Efficacy : Jain et al. synthesized various imidazole derivatives and assessed their antimicrobial activity against Staphylococcus aureus and Escherichia coli, confirming the efficacy of compounds similar to 1,2-dimethyl-1H-imidazole-5-carbonitrile .

特性

IUPAC Name |

2,3-dimethylimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-8-4-6(3-7)9(5)2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYOZRGHMNWTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172813 | |

| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19225-94-6 | |

| Record name | 1,2-Dimethyl-1H-imidazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19225-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。